4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
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Overview
Description
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Scientific Research Applications
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-Methylidene-1,3-thiazolidin-4-one
- 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione
- Thiazole derivatives like sulfathiazole and ritonavir .
Uniqueness
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is unique due to its specific structure, which combines a thiazolidine ring with a benzoic acid moiety.
Properties
Molecular Formula |
C11H10N2O3S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-7(3-5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
CNLOWWANPPCFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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